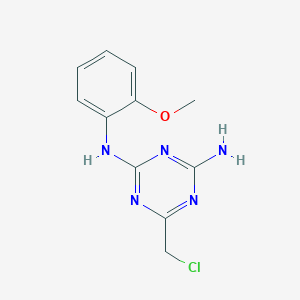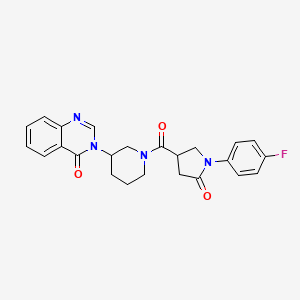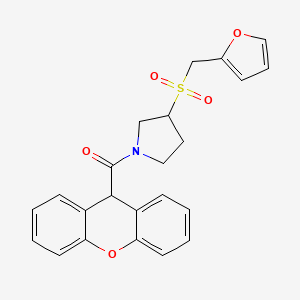
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and yield. The analysis might also discuss any challenges in the synthesis process and how they were overcome.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure. The analysis would discuss the compound’s functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include information about any known reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include information about the compound’s chemical properties, such as its acidity or basicity, its redox potential, or its reactivity towards various reagents.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Furans and pyrroles are significant synthons in chemical synthesis, often found in natural products, pharmaceutical agents, and materials. A study described methods to prepare 2-substituted 3-furfurals, highlighting the potential of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).
- The microwave-assisted synthesis of novel pyrazoline derivatives, including furan compounds, for potential anti-inflammatory and antibacterial applications was reported, indicating the utility of such compounds in pharmaceutical research (Ravula et al., 2016).
Applications in Peptide Synthesis
- The study of 9H-xanthen-9-yl and 2-methoxy-9H-xanthen-9-yl groups introduced onto sulfhydryl functions has implications for peptide synthesis, suggesting the relevance of xanthen-9-yl derivatives in this field (Han & Barany, 1997).
Development of Novel Chemical Reactions
- An efficient three-component reaction involving sulfonylated furan derivatives was developed, presenting a new strategy for the preparation of these compounds. This highlights the role of sulfonylated furans in developing novel chemical reactions (Cui et al., 2018).
Catalysis and Material Science
- The use of furan and pyrrole derivatives in the synthesis of polysubstituted furans, as reported in a catalyst-free, one-pot synthesis, shows their potential in material science and catalysis (Damavandi et al., 2012).
Corrosion Inhibition
- A study on furan-2-yl methanone derivatives for corrosion prevention on mild steel in acidic medium indicates the practical applications of these compounds in industrial settings, particularly in corrosion inhibition (Singaravelu & Bhadusha, 2022).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound. It could include information about the compound’s toxicity, flammability, or reactivity. It might also discuss any precautions that need to be taken when handling the compound.
Direcciones Futuras
This would involve a discussion of areas for future research. It could include potential applications of the compound that have not yet been explored, modifications to the compound that could be made to improve its properties, or new methods for synthesizing the compound.
Propiedades
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c25-23(24-12-11-17(14-24)30(26,27)15-16-6-5-13-28-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-10,13,17,22H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJGZEHDPNLVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)
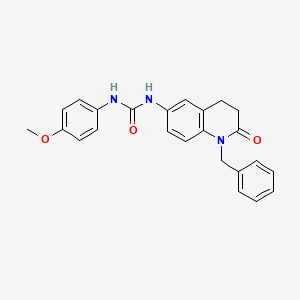
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)
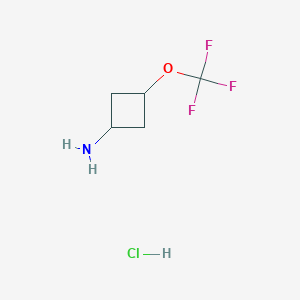
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)
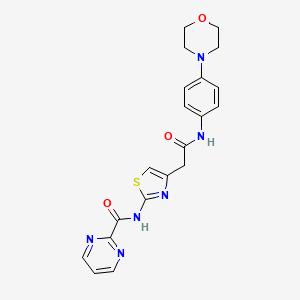
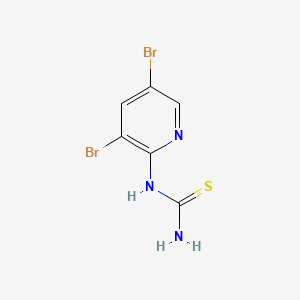
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
